molecular formula C9H12O3 B045361 Ethyl 4-formylcyclopentene-1-carboxylate CAS No. 124827-02-7

Ethyl 4-formylcyclopentene-1-carboxylate

Cat. No. B045361
M. Wt: 168.19 g/mol
InChI Key: HEWTUNUHEGXAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-formylcyclopentene-1-carboxylate (EFCC) is a chemical compound that belongs to the cyclopentene family. It is a versatile compound that has been used in various scientific research applications. EFCC has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.

Mechanism Of Action

The mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate is not well understood. However, it is believed that Ethyl 4-formylcyclopentene-1-carboxylate acts as a nucleophile in various chemical reactions. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-formylcyclopentene-1-carboxylate are not well understood. However, studies have shown that Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. Ethyl 4-formylcyclopentene-1-carboxylate has been used in various in vitro studies to investigate its potential as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl 4-formylcyclopentene-1-carboxylate is its versatility. Ethyl 4-formylcyclopentene-1-carboxylate can be used as a starting material for the synthesis of various organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate is also relatively easy to synthesize and has low toxicity. However, one of the limitations of Ethyl 4-formylcyclopentene-1-carboxylate is its cost. Ethyl 4-formylcyclopentene-1-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Ethyl 4-formylcyclopentene-1-carboxylate. One area of research is the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material. Ethyl 4-formylcyclopentene-1-carboxylate can be used to synthesize various cyclopentenones and chiral compounds, which have important applications in the pharmaceutical industry. Another area of research is the investigation of the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate. Understanding the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate could lead to the development of new therapeutic agents. Finally, future research could focus on the optimization of the synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate to improve its efficiency and reduce its cost.
Conclusion
In conclusion, Ethyl 4-formylcyclopentene-1-carboxylate is a versatile compound that has been used in various scientific research applications. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds. The synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate involves a multi-step process that uses various reagents and solvents. Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. However, its cost can limit its use in large-scale experiments. Future research could focus on the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material, the investigation of its mechanism of action, and the optimization of its synthesis method.

Synthesis Methods

Ethyl 4-formylcyclopentene-1-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst to form a Diels-Alder adduct. The adduct is then reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with ethyl chloroformate to form Ethyl 4-formylcyclopentene-1-carboxylate.

Scientific Research Applications

Ethyl 4-formylcyclopentene-1-carboxylate has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate has been used in the synthesis of cyclopentenones, which are important building blocks for the synthesis of natural products and pharmaceuticals. Ethyl 4-formylcyclopentene-1-carboxylate has also been used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.

properties

CAS RN

124827-02-7

Product Name

Ethyl 4-formylcyclopentene-1-carboxylate

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 4-formylcyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h4,6-7H,2-3,5H2,1H3

InChI Key

HEWTUNUHEGXAHB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CCC(C1)C=O

Canonical SMILES

CCOC(=O)C1=CCC(C1)C=O

synonyms

1-Cyclopentene-1-carboxylic acid, 4-formyl-, ethyl ester (9CI)

Origin of Product

United States

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